REACTION_CXSMILES
|
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:6]([O:7][CH3:8])[C:4]=1[OH:5].CN(C1C=CC=CN=1)C.[C:21](OC(=O)C)(=[O:23])[CH3:22]>Cl>[C:21]([O:5][C:4]1[C:6]([O:7][CH3:8])=[CH:9][CH:10]=[CH:11][C:3]=1[CH:2]=[O:1])(=[O:23])[CH3:22]
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Name
|
|
Quantity
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10.1 g
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Type
|
reactant
|
Smiles
|
O=CC1=C(O)C(OC)=CC=C1
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
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CN(C)C1=NC=CC=C1
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Name
|
|
Quantity
|
8 mL
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Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Name
|
N-diisopropylethyl amine
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Quantity
|
23 mL
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Type
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solvent
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Smiles
|
|
Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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Cl
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Type
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CUSTOM
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Details
|
The solution was stirred overnight
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
extracted with dichloromethane
|
Type
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CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a yellow solid
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Type
|
CUSTOM
|
Details
|
Recrystallization from ethanol yielded yellow crystals (10.9 g, 85%)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OC1=C(C=O)C=CC=C1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |